REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].O/N=[CH:8]/[C:9]([NH:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[N:17][NH:18]2)=[CH:14][C:13]=1[CH3:21])=[O:10]>>[CH3:21][C:13]1[CH:14]=[C:15]2[C:19](=[C:20]3[C:8](=[O:2])[C:9](=[O:10])[NH:11][C:12]=13)[NH:18][N:17]=[CH:16]2
|
Name
|
|
Quantity
|
119 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
O\N=C\C(=O)NC1=C(C=C2C=NNC2=C1)C
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Name
|
ice
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 45 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition
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Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 80° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to ambient temperature
|
Type
|
STIRRING
|
Details
|
The resulting dark-brown suspension was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
WASH
|
Details
|
The filter cake was washed extensively with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 55° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |